molecular formula C15H19N3O2 B2586601 N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 952999-45-0

N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No. B2586601
M. Wt: 273.336
InChI Key: LXPJJZFACUZUCA-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide , often referred to as DMEA-PIA , is a synthetic compound with a complex chemical structure. It combines an isoxazole ring, an acetamide group, and a dimethylaminoethyl side chain. The compound’s systematic name provides insights into its molecular composition.



Synthesis Analysis

The synthesis of DMEA-PIA involves several steps. Researchers typically start with commercially available starting materials, such as 5-phenylisoxazole-3-carboxylic acid . The key steps include amidation of the carboxylic acid with N,N-dimethylethylenediamine , followed by acetylation of the resulting amide. The final product is purified through recrystallization or chromatography.



Molecular Structure Analysis

DMEA-PIA’s molecular structure consists of the following components:



  • Isoxazole Ring : The central five-membered ring contains the phenyl group at position 5.

  • Acetamide Group : The carbonyl group attached to the isoxazole ring via an amide linkage.

  • Dimethylaminoethyl Side Chain : The dimethylaminoethyl group at the other end of the acetamide.



Chemical Reactions Analysis

DMEA-PIA exhibits interesting reactivity due to its functional groups. It can undergo hydrolysis, acylation, and substitution reactions. For instance, the amide bond can be cleaved under acidic or basic conditions, yielding the corresponding carboxylic acid and dimethylaminoethylamine.



Physical And Chemical Properties Analysis


  • Physical State : DMEA-PIA is typically a white crystalline solid.

  • Melting Point : The compound melts at a specific temperature (which can be found in relevant literature).

  • Solubility : It may exhibit solubility in certain organic solvents but limited solubility in water.

  • Stability : Stability under various conditions (light, temperature, pH) should be assessed.


Safety And Hazards


  • Toxicity : Evaluate DMEA-PIA’s toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Researchers should handle the compound with appropriate protective gear.

  • Environmental Impact : Assess its environmental persistence and potential harm.


Future Directions

Future research on DMEA-PIA should focus on:



  • Biological Activity : Investigate its potential as a therapeutic agent (e.g., neuroprotective, anti-inflammatory, or anticancer properties).

  • Structure-Activity Relationships : Explore modifications to enhance efficacy.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-18(2)9-8-16-15(19)11-13-10-14(20-17-13)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPJJZFACUZUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide

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